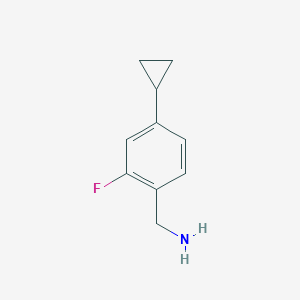

(4-Cyclopropyl-2-fluorophenyl)methanamine

Description

(4-Cyclopropyl-2-fluorophenyl)methanamine is a substituted benzylamine derivative featuring a cyclopropyl group at the para position and a fluorine atom at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₁₂FN, with a molecular weight of 167.21 g/mol.

Properties

IUPAC Name |

(4-cyclopropyl-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKBCTAWKRVXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

One common synthetic approach involves reacting cyclopropyl bromide with 2-fluorobenzylamine in the presence of strong bases such as sodium hydride or potassium tert-butoxide. This method facilitates the nucleophilic substitution where the amine attacks the cyclopropyl bromide, forming the desired methanamine.

- Reaction conditions: Typically conducted in polar aprotic solvents under anhydrous conditions to prevent side reactions.

- Advantages: Straightforward, scalable for industrial production.

- Considerations: Requires careful control of base strength and temperature to avoid ring-opening of the cyclopropyl group.

Reduction of Ester Intermediates

Another well-documented method involves preparing ester intermediates such as 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylic acid ethyl ester, followed by reduction to the corresponding alcohol or amine.

- Reagents: Sodium borohydride in tetrahydrofuran (THF), often combined with dehydrated alcohol and catalytic hydrochloric acid.

- Procedure: Sodium borohydride and dehydrated alcohol are refluxed in THF to generate a reactive reducing species. The ester solution in toluene is added dropwise under reflux, followed by addition of concentrated hydrochloric acid to facilitate the reduction.

- Reaction monitoring: High-performance liquid chromatography (HPLC) is used to monitor the disappearance of ester starting material (<1% remaining).

- Workup: After reaction completion, the mixture is quenched with cold water, filtered, and extracted. Organic layers are washed with saturated brine, dried, and concentrated. Crystallization from petroleum ether or Sherwood oil yields the pure product.

- Yields and purity: This method achieves high purity (>98%) and yields exceeding 96%, with relatively simple operation and low energy consumption.

Use of Modified Hydride Reagents

In some patents, the combination of potassium borohydride and magnesium chloride in THF is used to reduce intermediate quinoline derivatives, followed by extraction and recrystallization steps to isolate the target compound.

- Reaction time: Extended reflux times (up to 10 hours) at elevated temperatures (~105°C).

- Purification: Organic layers are washed, dried, and recrystallized to obtain high-purity products.

- Advantages: High conversion rates and product purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Reaction Time & Temp | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Cyclopropyl bromide, 2-fluorobenzylamine, NaH or t-BuOK | Ambient to reflux, hours | Moderate | Moderate | Simple, scalable, risk of cyclopropyl ring opening |

| Reduction of ester intermediates (patent) | Sodium borohydride, dehydrated alcohol, HCl, THF, toluene | 5–7.5 hours, 84–105°C reflux | >96 | >98 | High yield, high purity, energy efficient |

| KBH4/MgCl2 reduction | Potassium borohydride, magnesium chloride, THF, toluene | 10 hours, 105°C reflux | High | High | Longer reaction time, effective for quinoline derivatives |

Research Findings and Analysis

The patented reduction method using sodium borohydride and dehydrated alcohol in THF with controlled addition of concentrated hydrochloric acid is notable for its operational simplicity and efficiency. It achieves excellent purity (>98%) and yield (>96%) of the intermediate quinoline methanol, which can be further converted to the target amine.

The nucleophilic substitution approach is widely used in industrial settings due to its straightforward reaction setup and scalability. However, it requires careful base selection to avoid degradation of the cyclopropyl ring.

The use of combined hydride reagents (KBH4 and MgCl2) provides an alternative reduction pathway for related intermediates, offering high conversion but necessitating longer reaction times and elevated temperatures.

Across methods, solvent choice (THF, toluene, ethanol) and temperature control are critical parameters influencing reaction rate, selectivity, and product stability.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-2-fluorophenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

Serotonin Receptor Agonism

Research indicates that (4-Cyclopropyl-2-fluorophenyl)methanamine exhibits significant activity as a selective agonist for the 5-HT receptor, which is implicated in several central nervous system disorders, including obesity and schizophrenia . The compound's unique structure allows for enhanced interaction with the receptor, making it a promising candidate for drug development.

Drug Development

The compound is part of a broader class of fluorinated cyclopropane derivatives designed to improve drug-like properties. Studies have shown that modifications to the phenyl ring can lead to compounds with improved potency and selectivity over other serotonin receptors (5-HT and 5-HT) .

Case Study 1: Structure-Activity Relationship (SAR) Studies

A series of SAR studies demonstrated that introducing fluorine at specific positions on the phenyl ring significantly alters the compound's affinity for serotonin receptors. For instance, this compound was found to have comparable activity to other potent 5-HT agonists while maintaining selectivity over 5-HT and 5-HT .

| Compound | EC50 (nM) | Selectivity (2B/2C) |

|---|---|---|

| This compound | 4.7 | 7 |

| First-generation analogs | <15 | Variable |

Case Study 2: In Vivo Efficacy

In vivo studies on derivatives of this compound have shown promising results in models for antipsychotic effects. These studies indicate that the compound not only binds effectively to its target receptors but also translates this binding into physiological effects relevant for treating psychiatric disorders .

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-2-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the cyclopropyl and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on the molecular interactions and pathways involved can provide insights into the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Substituent Impact :

- Fluorine (target compound): Increases polarity and metabolic stability compared to chlorine or nitro groups .

Physicochemical Properties

Solubility Comparison

Data from methanamine derivatives () suggest solubility trends in polar solvents:

The cyclopropyl group likely reduces water solubility compared to benzylamine due to increased hydrophobicity, but fluorine’s electronegativity may partially offset this effect .

Biological Activity

(4-Cyclopropyl-2-fluorophenyl)methanamine, a compound featuring a cyclopropyl and a fluorinated phenyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Cyclopropyl Group : This moiety contributes to the compound's unique binding properties.

- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and receptor binding affinity.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor . This receptor is implicated in various central nervous system disorders, including obesity and schizophrenia. The compound's structural features enhance its selectivity and binding affinity towards these receptors, making it a promising candidate for therapeutic applications .

Pharmacological Properties

- Serotonin Receptor Agonism : The compound has been studied for its potential as a selective agonist for the 5-HT2C receptor. This activity is crucial for developing treatments for conditions like obesity and mood disorders.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties in cellular models, suggesting that this compound may also exhibit such effects, warranting further investigation into its mechanisms .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Study on 2-Phenylcyclopropylmethylamines : This research identified compounds with potent 5-HT2C receptor agonism, leading to potential antipsychotic effects. The findings suggest that modifications to the cyclopropyl scaffold can yield compounds with improved potency and selectivity .

- Synthesis of Related Compounds : A study focusing on the synthesis of derivatives revealed that structural modifications could significantly influence biological activity, emphasizing the importance of the cyclopropyl and fluorophenyl substituents in enhancing receptor interactions .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Research on 5-HT2C Agonists | Identified compounds with high selectivity for 5-HT2C over other serotonin receptors | Potential for developing targeted therapies for psychiatric disorders |

| Neuroprotective Studies | Demonstrated neuroprotective effects in cellular models | Suggests possible applications in neurodegenerative disease treatment |

| Synthesis Research | Developed efficient synthetic routes for producing derivatives | Facilitates further exploration of structure-activity relationships |

Q & A

Q. What are the optimal synthetic routes for (4-Cyclopropyl-2-fluorophenyl)methanamine, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1 : React 2-fluoro-4-cyclopropylbenzyl chloride with ammonia or a protected amine under basic conditions (e.g., NaOH) in a polar aprotic solvent (e.g., DMF) .

- Step 2 : Purify via column chromatography or recrystallization. Yield optimization requires precise control of temperature (40–60°C) and stoichiometric ratios (amine:halide ≥ 2:1). Side products like dimerization or over-alkylation can be minimized using slow addition of reagents .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and F NMR confirm substituent positions and cyclopropane integrity. C NMR distinguishes aromatic vs. aliphatic carbons .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, including cyclopropane ring strain and fluorine spatial orientation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHFN, MW 165.21 g/mol) and detects isotopic patterns for fluorine .

Q. How does the cyclopropane moiety influence the compound’s stability under varying pH and temperature conditions?

The cyclopropane ring introduces strain, increasing reactivity in acidic/basic media. Stability studies show:

- pH 2–6 : Degradation <5% over 24 hours.

- pH >8 : Rapid ring-opening via nucleophilic attack (e.g., hydroxide).

- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC .

Advanced Research Questions

Q. How can enantiomers of this compound be separated, and what chiral stationary phases are most effective?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase. Resolution >1.5 achieved at 25°C .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively acylate one enantiomer. Reported enantiomeric excess (ee) >95% with Candida antarctica Lipase B .

Q. What computational models predict the compound’s binding affinity to neurotransmitter receptors (e.g., serotonin 5-HT2A_{2A}2A)?

- Molecular Docking : AutoDock Vina simulates interactions with 5-HT’s orthosteric site. The fluorophenyl group forms π-π stacking with Phe234, while the amine engages in hydrogen bonding with Ser239 .

- MD Simulations : GROMACS reveals stable binding over 100 ns, with RMSD <2 Å. Free energy calculations (MM-PBSA) estimate ΔG = −8.2 kcal/mol .

Q. How do structural modifications (e.g., replacing fluorine with other halogens) alter pharmacological activity?

Comparative studies show:

| Substituent | LogP | 5-HT IC (nM) | Metabolic Stability (t) |

|---|---|---|---|

| -F | 2.1 | 12 ± 1.5 | 3.2 h (human liver microsomes) |

| -Cl | 2.8 | 45 ± 3.1 | 1.8 h |

| -CF | 3.4 | 8 ± 0.9 | 0.9 h |

| Fluorine optimizes balance between potency and metabolic stability . |

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Case Study : Discrepancies in amine proton chemical shifts (NMR vs. X-ray) arise from hydrogen bonding in solid vs. solution states. Use variable-temperature NMR to confirm dynamic effects .

- Refinement Tools : WinGX integrates SHELXL refinement with ORTEP visualization to reconcile bond length/angle mismatches .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Q. What are best practices for handling data reproducibility issues in synthetic batches?

- QC Protocols :

- Track reaction parameters (temperature, stirring rate) via digital loggers.

- Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC .

- Troubleshooting : Contamination by Pd catalysts (from coupling steps) can skew bioactivity; remove via activated charcoal filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.